molecular formula C17H20N2O4 B6098097 1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid

1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid

Cat. No. B6098097
M. Wt: 316.35 g/mol
InChI Key: OKQNYCZIPCCGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, also known as MIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MIAP is a derivative of tryptophan, an essential amino acid, and is a precursor to the neurotransmitter serotonin.

Mechanism of Action

1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid acts as a prodrug, which means that it is converted into its active form in the body. This compound is converted into 5-methoxytryptamine (5-MT) through the action of the enzyme monoamine oxidase. 5-MT is then converted into serotonin through a series of enzymatic reactions. Serotonin is then released into the synaptic cleft and binds to serotonin receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin in the brain, leading to various physiological and biochemical effects. Serotonin is involved in regulating mood, appetite, and sleep, and has been implicated in the pathophysiology of various psychiatric disorders, including depression, anxiety, and schizophrenia. This compound has also been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms of these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid has several advantages for lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its effects can vary depending on the dosage and administration route. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on 1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on various physiological and biochemical processes. Finally, the safety and efficacy of this compound need to be established through clinical trials in humans.

Synthesis Methods

1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid can be synthesized through a multi-step process involving the reaction of tryptophan with piperidine and acetic anhydride. The final product is obtained through the addition of methoxyamine hydrochloride and sodium cyanoborohydride. The purity of this compound can be confirmed through NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

1-[(5-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid has been studied for its potential applications in various areas of research, including neuroscience, pharmacology, and psychiatry. This compound has been shown to increase the levels of serotonin in the brain, which is involved in regulating mood, appetite, and sleep. Studies have also suggested that this compound may have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

1-[2-(5-methoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-14-4-5-15-12(9-14)6-8-18(15)11-16(20)19-7-2-3-13(10-19)17(21)22/h4-6,8-9,13H,2-3,7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQNYCZIPCCGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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